molecular formula C18H20ClNOS B1670987 Duloxetine hydrochloride CAS No. 136434-34-9

Duloxetine hydrochloride

Cat. No.: B1670987
CAS No.: 136434-34-9
M. Wt: 333.9 g/mol
InChI Key: BFFSMCNJSOPUAY-LMOVPXPDSA-N
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Description

Duloxetine, also known by its brand names Cymbalta and Ariclaim, is a medication used to treat several conditions. It falls under the category of serotonin-norepinephrine reuptake inhibitors (SNRIs). These drugs work by increasing the levels of mood-enhancing neurotransmitters, serotonin, and norepinephrine, in the brain. Duloxetine is primarily used for the following purposes:

    Major Depressive Disorder (MDD): It helps manage symptoms of depression.

    Generalized Anxiety Disorder (GAD): It alleviates anxiety symptoms.

    Fibromyalgia: It provides relief from fibromyalgia-related pain.

    Neuropathic Pain: It is effective in treating certain types of nerve pain.

    Central Sensitization: It helps regulate pain perception

Scientific Research Applications

Duloxetine has diverse applications across different fields:

    Medicine: It treats depression, anxiety, and neuropathic pain.

    Chemistry: Researchers study its synthesis and reactivity.

    Biology: It may impact neurotransmitter systems.

    Industry: It plays a role in pharmaceutical production.

Mechanism of Action

Target of Action

Duloxetine hydrochloride is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation and pain perception, making them primary targets for many antidepressant and analgesic drugs .

Mode of Action

This compound works by selectively inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft . This inhibition increases the concentration of these neurotransmitters in the synaptic gap, enhancing neurotransmission . Duloxetine is less potent in inhibiting dopamine reuptake and has no significant affinity for other neurotransmitter receptors .

Biochemical Pathways

It is known that the increase in serotonin and norepinephrine levels in the synaptic cleft can lead to downstream effects such as mood elevation and pain relief .

Pharmacokinetics

Duloxetine achieves a maximum plasma concentration of approximately 47ng/mL to 110ng/mL approximately 6 hours after dosing . The elimination half-life of duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . About 70% of the drug is excreted in urine and 20% in feces . Factors such as sex, smoking status, age, ethnicity, CYP2D6 genotype, hepatic function, and renal function can influence the pharmacokinetics of duloxetine .

Result of Action

The increased levels of serotonin and norepinephrine in the brain due to duloxetine’s action can lead to improved mood and reduced perception of pain . This makes duloxetine effective in treating conditions like major depressive disorder, generalized anxiety disorder, neuropathic pain, and fibromyalgia .

Action Environment

This compound is acid-labile, meaning it can degrade in acidic environments such as the stomach . Therefore, it is typically formulated as enteric-coated tablets or capsules to protect it from stomach acid and ensure it is only released in the less acidic environment of the intestines . The time of day and food can impact duloxetine absorption, with food and bedtime administration delaying the maximum concentration time by 4 hours .

Safety and Hazards

Duloxetine hydrochloride may be harmful if swallowed and can cause serious eye damage . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children and may cause damage to organs (Liver) through prolonged or repeated exposure .

Future Directions

Duloxetine hydrochloride continues to be investigated for the treatment of pain in cancer, surgery, and more . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .

Biochemical Analysis

Biochemical Properties

Duloxetine hydrochloride interacts with various enzymes and proteins. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation . Both CYP2D6 and CYP1A2 catalyze the oxidation of the naphthyl ring .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it affects the reuptake of serotonin and norepinephrine, thus altering the levels of these neurotransmitters in the brain .

Molecular Mechanism

The mechanism of action of this compound involves its potent inhibition of neuronal serotonin and norepinephrine reuptake . It exerts its effects at the molecular level through binding interactions with the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound have been observed to change. For instance, it has been found that the elimination half-life of duloxetine is approximately 10–12 hours . This suggests that the drug’s effects may decrease over time as it is metabolized and excreted from the body.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, Duloxetine (10 mg/kg) was found to be superior to ibuprofen at every time point as shown by an increase in mean reaction time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by two P450 isozymes, CYP2D6 and CYP1A2 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .

Transport and Distribution

This compound is well absorbed, with a maximum plasma concentration achieved approximately 6 hours after dosing . It is highly protein-bound (>90%), primarily to albumin and alpha 1-acid glycoprotein .

Subcellular Localization

It is known that the drug acts at the synaptic cleft in neurons, where it inhibits the reuptake of serotonin and norepinephrine .

Preparation Methods

Duloxetine can be synthesized using the following steps:

    Marmieh Reaction: Starting with a thiophene compound, the Marmieh reaction is employed.

    Asymmetric Reduction: The compound is asymmetrically reduced using LiAl2H2 in ether at -78°C.

    Bromination: Hydrobromic acid is added to form the hydrobromide salt of the reduced product.

    Alkylation: The compound is alkylated with 1-fluoronaphthalene.

    Demethylation: Finally, demethylation yields the oxalate salt of duloxetine.

Chemical Reactions Analysis

Duloxetine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include LiAl2H2, hydrobromic acid, and 1-fluoronaphthalene. The major products formed depend on the specific reaction pathway.

Comparison with Similar Compounds

Duloxetine stands out due to its dual action on serotonin and norepinephrine reuptake. Similar compounds include venlafaxine (another SNRI) and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine.

Properties

CAS No.

136434-34-9

Molecular Formula

C18H20ClNOS

Molecular Weight

333.9 g/mol

IUPAC Name

hydron;(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;chloride

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/t17-;/m0./s1

InChI Key

BFFSMCNJSOPUAY-LMOVPXPDSA-N

Isomeric SMILES

[H+].CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]

SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

[H+].CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.[Cl-]

Appearance

Solid powder

flash_point

9.7 °C (49.5 °F) - closed cup

116539-59-4
136434-34-9

physical_description

Solid

Pictograms

Corrosive; Acute Toxic; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.

solubility

2.96e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cymbalta
duloxetine
Duloxetine Ethanedioate (1:1), (+-)-isomer - T353987
Duloxetine HCl
duloxetine hydrochloride
duloxetine, (+)-isomer
HCl, Duloxetine
Hydrochloride, Duloxetine
LY 227942
LY 248686
LY-227942
LY-248686
LY227942
LY248686
N-methyl-3-(1-naphthalenyloxy)-2-thiophenepropanamine
N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophene)propanamide

vapor_pressure

1.18X10-7 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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